molecular formula C17H16N4O3 B6559933 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole CAS No. 1021253-27-9

1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B6559933
CAS No.: 1021253-27-9
M. Wt: 324.33 g/mol
InChI Key: YRAYSOQODYBNBU-UHFFFAOYSA-N
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Description

The compound 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a methoxymethyl group at position 2 and a 1,2,4-oxadiazole ring substituted with a furan moiety at position 5, connected via an ethyl linker. This structural framework combines the bioisosteric properties of oxadiazole (a heterocycle known for metabolic stability and hydrogen-bonding capacity) with the aromatic furan group, which may enhance π-π stacking interactions. The methoxymethyl group likely improves solubility and modulates electronic effects on the benzimidazole core, a scaffold widely associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

5-(furan-2-yl)-3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-22-11-16-18-12-5-2-3-6-13(12)21(16)9-8-15-19-17(24-20-15)14-7-4-10-23-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAYSOQODYBNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis involves multiple steps:

  • Formation of 1H-1,3-benzodiazole: : This step often starts with phenylenediamine reacting with formic acid.

  • Addition of the Methoxymethyl Group: : Introduced via an alkylation reaction using methoxymethyl chloride in the presence of a strong base like sodium hydride.

  • Attachment of the Oxadiazole Ring: : Through cyclization reactions involving nitrile oxides derived from aldehydes and nitrosyl chloride.

  • Furan Ring Formation: : Constructed by reacting aldehydes with furan-2-carbaldehyde in an aldol condensation reaction.

Industrial Production Methods

On an industrial scale, the methods are streamlined for efficiency:

  • Continuous Flow Reactors: : These allow precise control over reaction conditions, improving yield and reducing waste.

  • Catalysis: : Use of catalysts such as palladium or copper to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation to form various oxygenated derivatives.

  • Reduction: : Reduction reactions, often with hydrogenation catalysts, modify its functional groups.

  • Substitution: : Nucleophilic substitution reactions, especially at the benzodiazole moiety, diversify its chemical profile.

Common Reagents and Conditions

  • Oxidants: : Potassium permanganate, chromium trioxide.

  • Reductants: : Hydrogen gas with palladium on carbon.

  • Substitution Reagents: : Halides like chloromethane or bromomethane in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Produces ketones and aldehydes.

  • Reduction: : Generates alcohols and amines.

  • Substitution: : Yields alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

  • Materials Science: : Used in the synthesis of polymers and nanomaterials.

Biology

  • Bioactive Compounds: : Derivatives are studied for their antimicrobial and anticancer properties.

  • Biomolecular Interactions: : Investigated for binding to enzymes and receptors.

Medicine

  • Drug Development: : Serves as a scaffold for designing new pharmaceuticals targeting various diseases.

  • Diagnostics: : Used in imaging techniques and biosensors.

Industry

  • Electronic Devices: : Applied in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound's effects are mediated by:

  • Binding to Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathway Modulation: : Interferes with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Biological Activity
Target Compound 2-(methoxymethyl), 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl} Oxadiazole-furan hybrid; methoxymethyl enhances solubility Inferred: Potential antimicrobial/antioxidant (based on structural analogs)
Compound 5b () 5-(benzimidazol-2-yl)benzene-1,2,3-triol Gallic acid-derived triol substituent Antimicrobial (MIC = 0.156 mg/mL vs. S. aureus), strong antioxidant activity
Esomeprazole () 5-methoxy, pyridinyl-methanesulfinyl Proton pump inhibitor (PPI) targeting H+/K+ ATPase Acid suppression; no direct antimicrobial activity
5-Methoxy-2-(thiazol-4-yl)-benzodiazole () 5-methoxy, 2-(thiazol-4-yl) Thiazole substituent; moderate lipophilicity Inferred: Possible kinase inhibition (thiazole’s role in ATP-binding pockets)
Compound 9c () Phenoxymethyl-triazole-thiazole Triazole-thiazole appendages; click chemistry synthesis Inferred: Enhanced binding affinity via triazole’s hydrogen-bonding

Key Observations :

  • Substituent Impact : The target compound’s oxadiazole-furan moiety distinguishes it from sulfonyl-containing PPIs (e.g., esomeprazole) and triazole-thiazole hybrids (e.g., 9c). Oxadiazoles are electron-deficient rings that may improve metabolic stability compared to triazoles .
  • Methoxymethyl vs.
  • Antimicrobial Potential: While direct data for the target compound is lacking, structurally similar derivatives (e.g., 5b) show potent activity against S. aureus (MIC < 0.3125 mg/mL), suggesting the oxadiazole-furan unit could mimic triol-mediated enzyme inhibition .
Pharmacological Targets and Docking Insights
  • Esomeprazole : Targets gastric H+/K+ ATPase via sulfinyl group coordination . The absence of this group in the target compound implies divergent mechanisms.
  • Compound 5b: Molecular docking on S.
  • AutoDock Utility : highlights receptor-flexible docking for covalently bound ligands, a method applicable to assess the target compound’s interaction with microbial enzymes .

Biological Activity

The compound 1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole is a novel organic molecule that combines a benzodiazole core with oxadiazole and furan moieties. This structural diversity suggests potential biological activities, particularly in medicinal chemistry, where such compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of 328.4 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16N2O3
Molecular Weight328.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H16N2O3/c1-10-7-11(2)15(12(3)8-10)13(20)9-23-17-19-18-16(22-17)14-5-4-6-21-14/h4-8H,9H2,1-3H3

Antimicrobial Activity

Studies have indicated that compounds containing furan and oxadiazole rings often exhibit significant antimicrobial properties. For instance:

  • Furan derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .

Anticancer Potential

Research into the anticancer properties of oxadiazole derivatives has revealed promising results:

  • Compounds similar to the one have been reported to inhibit cell proliferation in cancer cell lines such as MDA-MB468 and MCF-7 . The mechanism often involves the inhibition of topoisomerase I activity, crucial for DNA replication and repair.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity affecting cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various furan derivatives found that compounds structurally related to our target compound demonstrated broad-spectrum activity against multiple bacterial strains. The results indicated that these compounds could serve as leads for developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies on benzodiazole derivatives indicated that compounds with similar structures to this compound showed significant cytotoxic effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

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